1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

Palladium-catalyzed cross-coupling Chemoselectivity Polyhalogenated aromatics

Select this specific 1,2,3-substituted scaffold for its orthogonal reactivity profile (C-Br(benzylic) > C-Cl(aryl) >> C-F(aryl)). This unique chemoselectivity enables programmed, sequential functionalization—SN2 at the benzylic bromine followed by cross-coupling at the aryl chloride—unlocking complex molecular libraries in medicinal and agrochemical research. The vicinal halogen arrangement is critical for metal-catalyzed cyclization to fluorinated heterocycles.

Molecular Formula C8H7BrClF
Molecular Weight 237.49 g/mol
CAS No. 1803582-23-1
Cat. No. B1379442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Bromoethyl)-3-chloro-2-fluorobenzene
CAS1803582-23-1
Molecular FormulaC8H7BrClF
Molecular Weight237.49 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=CC=C1)Cl)F)Br
InChIInChI=1S/C8H7BrClF/c1-5(9)6-3-2-4-7(10)8(6)11/h2-5H,1H3
InChIKeyHTGPZZDWBXMVEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Bromoethyl)-3-chloro-2-fluorobenzene (CAS 1803582-23-1): Chemical Identity and Procurement Baseline


1-(1-Bromoethyl)-3-chloro-2-fluorobenzene (CAS 1803582-23-1) is a polyhalogenated aromatic compound featuring a unique 1,2,3-substitution pattern on a benzene ring: a 1-bromoethyl group, a chlorine atom at position 3, and a fluorine atom at position 2 . Its molecular formula is C8H7BrClF, with a molecular weight of 237.49 g/mol . This compound belongs to a class of specialized building blocks used primarily as intermediates in organic synthesis, particularly in medicinal and agrochemical research programs requiring precisely positioned orthogonal reactive handles [1].

Why 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene Cannot Be Replaced by Common Analogs in Synthetic Planning


The selection of 1-(1-bromoethyl)-3-chloro-2-fluorobenzene over alternative halogenated aromatics is not arbitrary; it is a critical decision in synthetic route design due to its orthogonal reactivity profile. The compound presents three distinct reactive centers with well-documented reactivity differences: a benzylic bromoalkyl group (highly reactive in SN2), an aryl chloride (moderately reactive in cross-couplings), and an aryl fluoride (least reactive in cross-couplings) . This pattern is supported by general class-level knowledge that for polyhalogenated substrates, the relative reactivity in palladium-catalyzed transformations follows the order C-Br(alkyl) > C-Cl(aryl) >> C-F(aryl) [1]. Generic substitution with a compound lacking one of these halogens, or with a different substitution pattern, will fundamentally alter the chemoselectivity of the synthetic sequence, potentially leading to undesired side reactions or making a multi-step convergent synthesis impossible. The specific 1,2,3-orientation of substituents further dictates the steric and electronic environment of the aromatic ring, which can be crucial for the outcome of subsequent catalytic steps .

Quantitative Evidence Guide for Differentiating 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene from Analogs


Comparative Cross-Coupling Reactivity: Aryl Chloride vs. Aryl Fluoride in Polyhalogenated Systems

In palladium-catalyzed cross-coupling reactions, the aryl chloride in 1-(1-bromoethyl)-3-chloro-2-fluorobenzene exhibits significantly higher reactivity than the aryl fluoride, enabling selective, sequential functionalization. This is a class-level inference from the well-established reactivity order of aryl halides in oxidative addition, where C-Cl bonds are activated by common Pd(0) catalysts under mild conditions, while C-F bonds are largely inert [1][2].

Palladium-catalyzed cross-coupling Chemoselectivity Polyhalogenated aromatics

Distinct Non-Covalent Interaction Profile: Weaker H-Bond Acceptor Capability of Fluorine vs. Chlorine and Bromine

The presence of a C-F bond in 1-(1-bromoethyl)-3-chloro-2-fluorobenzene imparts a distinct non-covalent interaction profile compared to its non-fluorinated or chloro/bromo analogs. Cross-study comparable data from a spectroscopic study of haloethylbenzenes demonstrates that fluorine stands out as the weakest hydrogen bond acceptor among the halogens. The study recorded electronic spectra using resonant two-photon ionization (R2PI) spectroscopy, revealing differences in intermolecular interactions [1]. While the target compound is a bromoethyl derivative, the presence of the fluorine substituent on the aromatic ring is expected to similarly reduce its capacity for acting as an H-bond acceptor, which can influence molecular recognition, binding affinity, and crystal packing.

Hydrogen bonding Non-covalent interactions Conformational analysis

Unique Substitution Pattern: Orthogonal Reactivity from 1,2,3-Trihalogenated Benzene Core

The specific 1,2,3-substitution pattern of 1-(1-bromoethyl)-3-chloro-2-fluorobenzene is uncommon among commercially available building blocks, offering a unique scaffold for the sequential, controlled introduction of molecular complexity. In contrast, many common analogs are 1,4-disubstituted (e.g., 1-(2-bromoethyl)-4-fluorobenzene, CAS 332-42-3) or have a different halogen arrangement [1]. This 1,2,3-pattern places the reactive handles in close proximity, which can be exploited in cyclization reactions (e.g., forming benzofurans, indoles) or in creating sterically congested biaryl bonds via cross-coupling [2].

Chemoselectivity Synthetic methodology Regioselectivity

Key Research and Industrial Application Scenarios for 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene (CAS 1803582-23-1)


As a Versatile Scaffold for Sequential Palladium-Catalyzed Cross-Coupling Reactions

This compound is ideally suited as a scaffold for multi-step synthesis where precise chemoselectivity is required. The orthogonal reactivity of its halogens (C-Br(benzylic) > C-Cl(aryl) >> C-F(aryl)) allows for a defined sequence of functionalization [1]. A user could first perform a nucleophilic substitution on the benzylic bromine, followed by a Suzuki-Miyaura coupling at the aryl chloride position, and finally, if desired, explore late-stage C-F bond activation under specialized conditions to introduce a third diversity vector. This makes the compound a powerful tool for constructing libraries of complex, densely functionalized molecules for medicinal chemistry hit-to-lead programs.

As a Key Intermediate for Synthesizing Fluorinated Heterocycles and Bioisosteres

The 1,2,3-substitution pattern is particularly valuable for the synthesis of fluorinated heterocyclic systems. The vicinal relationship between the halogen atoms on the aromatic ring makes it a prime candidate for metal-catalyzed cyclization reactions (e.g., intramolecular Heck, Sonogashira, or C-H activation) to form indoles, benzofurans, benzothiophenes, or their aza-analogs . The fluorine atom is a common bioisostere for hydrogen or hydroxyl groups in drug design, and its presence in the final heterocyclic product can improve metabolic stability and membrane permeability. The target compound offers a direct entry point to such valuable scaffolds [2].

As a Procurement-Specific Building Block for Exploring Novel Chemical Space

In industrial and academic research settings, the ability to rapidly access and explore novel chemical space is a key driver of success. The unique combination of halogens and their specific 1,2,3-arrangement in this compound distinguishes it from more common, commercially available building blocks [1]. Procuring this specific intermediate enables the synthesis of molecular structures that are underrepresented in commercial compound libraries, potentially leading to new intellectual property and novel biological activities. Its use as a reference substance for drug impurities further underscores its importance in pharmaceutical quality control and analytical method development [2].

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